molecular formula C24H19ClN2O3 B1683297 Wee1 Inhibitor II CAS No. 622855-50-9

Wee1 Inhibitor II

货号: B1683297
CAS 编号: 622855-50-9
分子量: 418.9 g/mol
InChI 键: HLSZACLAFZWCCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Wee1 Inhibitor II is a small molecule inhibitor that targets the Wee1 kinase, a crucial regulator of the cell cycle. Wee1 kinase plays a significant role in controlling the G2/M checkpoint by phosphorylating cyclin-dependent kinase 1 (CDK1), thereby preventing the premature entry of cells into mitosis. Inhibition of Wee1 kinase can lead to the abrogation of this checkpoint, causing cells with damaged DNA to enter mitosis and undergo mitotic catastrophe, which can be exploited for cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Wee1 Inhibitor II typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes rigorous quality control measures, purification steps such as crystallization or chromatography, and adherence to regulatory standards for pharmaceutical production .

化学反应分析

General Information

Wee1 Inhibitor II, also known as 6-Butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3, 4-c] carbazole-1,3(2H,6H)-dione, is a highly selective inhibitor of Wee1 kinase activity . It has an IC50 value of 59 nM for inhibiting Wee1 kinase and shows approximately 590-fold selectivity over Chk1, with an IC50 value of 35 µM toward Chk1 . This makes it a targeted pharmacological inhibitor of Wee1 kinase activity .

Effects on FGF14:NavComplex Assembly

This compound affects the assembly of the FGF14:Nav1.2 complex . It causes a dose-dependent decrease in FGF14:Nav1.2 complex assembly, with an IC50 value of 16.51 µM in reducing this assembly . The mechanism of action for this inhibition is dependent on the presence of FGF14 Y158 . When FGF14 WT is mutated to FGF14 Y158A, this compound fails to significantly reduce the luminescent signal, indicating that the presence of FGF14 Y158 is crucial for the inhibitor's effect on the complex .

Role of Wee1 Kinase in Cancer Therapy

Wee1 kinase plays a role in G2/M checkpoint regulation and the DNA damage response (DDR) . Inhibition of Wee1 can lead to genomic instability by inducing replication stress and G2/M checkpoint inactivation, increasing cellular sensitivity to DNA damaging agents . Combining a Wee1 inhibitor like AZD1775 with PARP inhibitors has shown anti-tumor effects, particularly in triple-negative breast cancer (TNBC) cells .

Structural Information on WEE1 Kinase

The kinase domain of WEE1 has a typical kinase structure, including an N-terminal domain (NTD) and a C-terminal domain (CTD) linked by an active site cleft that contains a catalytic segment and a long activation segment . The catalytic segment retains an altered HRD motif at 424HRMD426, while the activation segment conserves DFG and APE motifs with displaced residues 463DLG465 and 484ANE486, respectively . These residue displacements are specific to WEE1 .

WEE1 Inhibitors

CompoundIC50 Value (nM)
PD0166285 (Pyridopyrimidine)24 (WEE1), 72 (MYT1)

Wang et al. identified PD0166285 (pyridopyrimidine) as a WEE1 inhibitor . It is an ATP-competitive inhibitor of WEE1 and MYT1, with IC50 values of 24 nM and 72 nM, respectively . This prevents the phosphorylation of deactivation P-sites on CDK1 and abrogates the G2 checkpoint .

科学研究应用

Wee1 Inhibitor II has a broad range of scientific research applications, particularly in the fields of:

作用机制

Wee1 Inhibitor II can be compared with other Wee1 inhibitors such as Adavosertib (AZD1775), PD0166285, and GSK3182571. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .

相似化合物的比较

This compound stands out due to its unique chemical structure and specific inhibitory profile, making it a valuable tool in both research and therapeutic contexts.

生物活性

Wee1 Inhibitor II, also known as Adavosertib (AZD1775), is a selective small molecule inhibitor targeting the Wee1 kinase, which plays a crucial role in cell cycle regulation, particularly at the G2/M checkpoint. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications in cancer treatment, and relevant case studies.

Wee1 kinase regulates the cell cycle by phosphorylating cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. This phosphorylation prevents premature entry into mitosis, allowing time for DNA repair. Inhibition of Wee1 leads to:

  • Increased CDK activity : This results in unscheduled mitotic entry and genomic instability.
  • Cell cycle dysregulation : Enhanced progression through the S phase and G2/M transition.
  • Induction of apoptosis : Particularly in cancer cells with existing DNA damage or replication stress.

1. Cell Viability and Apoptosis

Studies have demonstrated that Wee1 inhibition significantly reduces the viability of various cancer cell lines while sparing non-transformed cells. For instance, in breast cancer cell lines such as MB231, treatment with Wee1 inhibitors led to:

  • Increased apoptosis : Indicated by membrane blebbing, fragmented nuclei, and elevated caspase-3/7 activity.
  • DNA fragmentation : Detected via flow cytometry analysis showing a fourfold increase in sub-G1 DNA content post-treatment .

2. Tumor Shrinkage in Preclinical Models

In vivo studies using mouse models of colorectal cancer (CRC) showed that oral administration of Adavosertib resulted in:

  • Significant tumor size reduction : The treatment group exhibited median tumor volumes significantly smaller than controls (142 mm³ vs. 1040 mm³; p < 0.01) after 21 days of treatment .
  • Enhanced immune response : Increased infiltration of CD8-positive T cells was observed alongside tumor cell apoptosis.

Phase II Trials

Adavosertib has been evaluated in multiple clinical trials:

  • A Phase II trial targeting SETD2-altered solid tumors showed limited efficacy despite some partial responses observed .
  • Another multicenter Phase II trial reported a response rate of 27% among patients with metastatic malignancies .

These trials highlight the potential of Adavosertib as a therapeutic agent but also underscore the need for patient stratification based on genetic markers to enhance treatment efficacy.

Predictive Biomarkers

Research has identified several predictive biomarkers related to the efficacy of Wee1 inhibitors:

  • WEE1 expression levels : Higher basal expression correlates with increased susceptibility to inhibition, particularly noted in gastric cancer and non-small cell lung cancer .
  • Genetic variants : Specific polymorphisms (e.g., rs3910384) have been linked to prognosis following treatment with platinum-based therapies combined with Wee1 inhibitors .

Summary Table of Findings

StudyFindingsCancer TypeOutcome
Increased apoptosis in MB231 cellsBreast cancerSignificant reduction in viability
Tumor shrinkage in CRC modelsColorectal cancer142 mm³ vs. 1040 mm³ tumor volume
Limited efficacy in SETD2-altered tumorsSolid tumorsPartial responses observed
Correlation between WEE1 expression and drug responseVarious cancersHigher expression linked to better outcomes

属性

IUPAC Name

6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSZACLAFZWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wee1 Inhibitor II
Reactant of Route 2
Wee1 Inhibitor II
Reactant of Route 3
Wee1 Inhibitor II
Reactant of Route 4
Wee1 Inhibitor II
Reactant of Route 5
Wee1 Inhibitor II
Reactant of Route 6
Wee1 Inhibitor II

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。